1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one hydrochloride
Overview
Description
1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one hydrochloride is a heterocyclic compound that features a unique imidazo[4,5-c]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one hydrochloride typically involves the construction of the imidazo[4,5-c]pyridine core through various synthetic methodologies. Common approaches include:
Multicomponent Reactions: These reactions involve the combination of three or more reactants to form the imidazo[4,5-c]pyridine core in a single step.
Condensation Reactions: These reactions involve the condensation of appropriate precursors under acidic or basic conditions to form the desired heterocyclic structure.
Intramolecular Cyclizations: These reactions involve the cyclization of linear precursors to form the imidazo[4,5-c]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This often includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar imidazo core but differ in the position of the nitrogen atoms and the attached substituents.
Imidazo[1,5-a]pyridines: These compounds have a similar imidazo core but differ in the position of the nitrogen atoms and the attached substituents.
Uniqueness
1-Cyclopropyl-1H-imidazo[4,5-c]pyridin-2(3H)-one hydrochloride is unique due to its specific cyclopropyl substituent and the position of the nitrogen atoms in the imidazo[4,5-c]pyridine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-cyclopropyl-3H-imidazo[4,5-c]pyridin-2-one;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O.ClH/c13-9-11-7-5-10-4-3-8(7)12(9)6-1-2-6;/h3-6H,1-2H2,(H,11,13);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGNQMOAKZHKQRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=C(C=NC=C3)NC2=O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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